molecular formula C11H13BrOZn B14871790 2-(4-Penten-1-oxy)phenylZinc bromide

2-(4-Penten-1-oxy)phenylZinc bromide

Cat. No.: B14871790
M. Wt: 306.5 g/mol
InChI Key: RILYYNRANVTASM-UHFFFAOYSA-M
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Description

2-(4-Penten-1-oxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the penten-1-oxy group provides unique reactivity, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-penten-1-oxy)phenylzinc bromide typically involves the reaction of 2-(4-penten-1-oxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2-(4-penten-1-oxy)bromobenzene+Zn2-(4-penten-1-oxy)phenylzinc bromide\text{2-(4-penten-1-oxy)bromobenzene} + \text{Zn} \rightarrow \text{this compound} 2-(4-penten-1-oxy)bromobenzene+Zn→2-(4-penten-1-oxy)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield while minimizing the risk of side reactions. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Penten-1-oxy)phenylzinc bromide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The phenylzinc bromide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(4-Penten-1-oxy)phenylzinc bromide is used in a wide range of scientific research applications:

    Chemistry: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological pathways.

    Medicine: It is involved in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-penten-1-oxy)phenylzinc bromide exerts its effects involves the formation of a reactive intermediate that can undergo various transformations. The zinc atom acts as a Lewis acid, facilitating the nucleophilic attack on electrophilic centers. This reactivity is harnessed in cross-coupling reactions, where the compound forms carbon-carbon bonds with high efficiency.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • Cyclohexylzinc bromide

Uniqueness

2-(4-Penten-1-oxy)phenylzinc bromide is unique due to the presence of the penten-1-oxy group, which imparts additional reactivity and versatility. This makes it suitable for a broader range of chemical transformations compared to its simpler counterparts.

Properties

Molecular Formula

C11H13BrOZn

Molecular Weight

306.5 g/mol

IUPAC Name

bromozinc(1+);pent-4-enoxybenzene

InChI

InChI=1S/C11H13O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-6,8H,1,3,7,10H2;1H;/q-1;;+2/p-1

InChI Key

RILYYNRANVTASM-UHFFFAOYSA-M

Canonical SMILES

C=CCCCOC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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